molecular formula C17H21NO2 B266926 2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol

2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol

Cat. No. B266926
M. Wt: 271.35 g/mol
InChI Key: HXCMBIKXEHOCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol, also known as phenoxyethanolamine (PEA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA is a derivative of phenylethanolamine, a neurotransmitter that plays a role in the regulation of mood and behavior. In

Mechanism of Action

PEA exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism and inflammation. PEA also activates the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. Additionally, PEA can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
PEA has been shown to have a range of biochemical and physiological effects in the body. It can increase the levels of endocannabinoids, which are lipid molecules that play a role in pain perception, mood, and appetite. PEA also increases the levels of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, PEA can reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

PEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized with high purity and yield. It also has a range of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using PEA in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, the effects of PEA can vary depending on the dose and route of administration, which can make it challenging to compare results across studies.

Future Directions

For research include its potential use in the treatment of neurodegenerative diseases, pain and inflammation, and cancer therapy.

Synthesis Methods

The synthesis of PEA involves the reaction of 2-(4-hydroxyphenoxy)ethanol with phenylethylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used in several studies to produce PEA with high purity and yield.

Scientific Research Applications

PEA has been studied for its potential therapeutic properties in various areas of research, including neurology, immunology, and oncology. In neurology, PEA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In immunology, PEA has been found to have anti-inflammatory properties and can modulate the immune response. In oncology, PEA has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[4-[(2-phenylethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C17H21NO2/c19-12-13-20-17-8-6-16(7-9-17)14-18-11-10-15-4-2-1-3-5-15/h1-9,18-19H,10-14H2

InChI Key

HXCMBIKXEHOCNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO

Origin of Product

United States

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